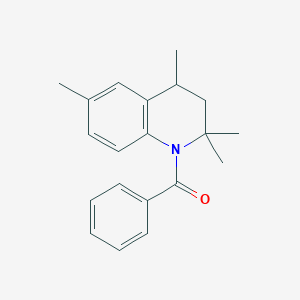
1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a benzoyl group attached to a tetrahydroquinoline ring with four methyl groups at positions 2, 2, 4, and 6
Preparation Methods
The synthesis of 1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound has been investigated for its potential as an antimicrobial and anticancer agent.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antimicrobial activity. Additionally, it can interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-Benzoyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound shares the tetramethyl substitution pattern but has a different core structure.
1-Benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline: This compound is a close analog with a similar structure but lacks the fully saturated tetrahydroquinoline ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
phenyl-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)methanone |
InChI |
InChI=1S/C20H23NO/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)21(18)19(22)16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3 |
InChI Key |
SFMKMMONEMUPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=CC=CC=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















